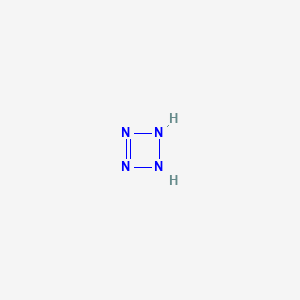

1,2-Dihydrotetrazete

Description

Structure

3D Structure

Properties

CAS No. |

173726-39-1 |

|---|---|

Molecular Formula |

H2N4 |

Molecular Weight |

58.043 g/mol |

IUPAC Name |

1,2-dihydrotetrazete |

InChI |

InChI=1S/H2N4/c1-2-4-3-1/h(H,1,4)(H,2,3) |

InChI Key |

QGYNNJLFKIUEBQ-UHFFFAOYSA-N |

Canonical SMILES |

N1NN=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Prediction of 1,2-Dihydrotetrazete Stability: A Methodological Overview

For Immediate Release

This technical guide addresses the theoretical prediction of the stability of 1,2-dihydrotetrazete, a nitrogen-rich heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to a notable scarcity of published computational studies specifically targeting this compound (N₄H₂), this document will focus on the established theoretical methodologies that would be employed for such an investigation, drawing parallels from computational analyses of the parent tetrazete (N₄) molecule and other energetic nitrogen compounds.

Introduction: The Challenge of High-Nitrogen Heterocycles

High-nitrogen compounds are a focal point in the development of high-energy-density materials (HEDMs) due to the large amount of energy released upon the formation of highly stable dinitrogen (N₂) gas. However, the synthesis and stabilization of these molecules present significant challenges due to their inherent kinetic and thermodynamic instabilities. Theoretical and computational chemistry play a pivotal role in predicting the viability of these compounds, offering insights into their structural and energetic properties before attempting their synthesis.

Theoretical Approaches to Stability Prediction

The stability of a molecule like this compound is assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the relative energy of the molecule compared to its constituent elements or potential decomposition products. Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for the molecule to decompose.

High-level ab initio and density functional theory (DFT) methods are the primary tools for these predictions. A widely respected and rigorous approach for obtaining accurate thermochemical data is the Gaussian-n (Gn) series of methods, such as Gaussian-2 (G2) theory.

Experimental Protocol: Gaussian-2 (G2) Theory

The G2 theoretical procedure is a composite method that approximates a high-level calculation through a series of lower-level calculations. This approach provides a high degree of accuracy for thermochemical properties. A typical G2 workflow to determine the stability of a molecule like this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry is initially optimized using a lower level of theory, typically Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G(d) basis set.

-

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE).

-

Higher-Level Energy Corrections: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets to refine the electronic energy. These corrections account for electron correlation and basis set deficiencies.

-

Final Energy Calculation: The individual energy components are combined, including an empirical correction term, to arrive at the final, highly accurate G2 energy.

The following diagram illustrates the logical workflow of a G2 theoretical study for predicting the stability of a molecule like this compound.

Predicted Stability of Dihydrotetrazetes

For a comprehensive understanding, future computational studies should focus on calculating the properties of various dihydrotetrazete isomers (e.g., 1,2-dihydro-, 1,3-dihydro-, and 1,4-dihydrotetrazete). The following tables outline the types of quantitative data that would be necessary for a thorough comparison.

Table 1: Calculated Geometrical Parameters of Dihydrotetrazete Isomers

| Parameter | This compound | 1,3-Dihydrotetrazete | 1,4-Dihydrotetrazete |

| Bond Lengths (Å) | |||

| N1-N2 | Data not available | Data not available | Data not available |

| N2-N3 | Data not available | Data not available | Data not available |

| N3-N4 | Data not available | Data not available | Data not available |

| N4-N1 | Data not available | Data not available | Data not available |

| N-H | Data not available | Data not available | Data not available |

| Bond Angles (degrees) | |||

| ∠N4-N1-N2 | Data not available | Data not available | Data not available |

| ∠N1-N2-N3 | Data not available | Data not available | Data not available |

| ∠H-N-N | Data not available | Data not available | Data not available |

| Dihedral Angles (degrees) | |||

| ∠N4-N1-N2-N3 | Data not available | Data not available | Data not available |

Table 2: Calculated Relative Energies and Vibrational Frequencies of Dihydrotetrazete Isomers

| Property | This compound | 1,3-Dihydrotetrazete | 1,4-Dihydrotetrazete |

| Relative Energy (kJ/mol) | Data not available | Data not available | Data not available |

| Strain Energy (kJ/mol) | 156.9 (isomer unspecified) | Data not available | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | |||

| N-H stretch | Data not available | Data not available | Data not available |

| N=N stretch | Data not available | Data not available | Data not available |

| Ring deformation | Data not available | Data not available | Data not available |

Conclusion and Future Directions

The theoretical investigation of this compound stability is an area ripe for further exploration. The significant strain energy reported for a dihydrotetrazete isomer suggests that this molecule is likely to be highly energetic and potentially unstable. To provide a definitive answer on its viability, detailed computational studies employing methodologies such as G2 theory are required. Future research should focus on a systematic investigation of all possible dihydrotetrazete isomers to determine their relative stabilities, geometric parameters, and the kinetic barriers to their decomposition. Such studies will be invaluable for guiding synthetic efforts and for the broader understanding of high-nitrogen chemical systems.

Computational Analysis of Dihydrotetrazete Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrazete (N₄H₂) represents a class of high-nitrogen content heterocyclic compounds with significant potential in energetic materials and as precursors in novel synthetic pathways. A thorough understanding of the relative stabilities, isomerization pathways, and decomposition mechanisms of its various isomers is crucial for both theoretical and practical applications. This technical guide provides an in-depth computational analysis of dihydrotetrazete isomers, summarizing key quantitative data, detailing established computational methodologies, and visualizing the logical workflows involved in their theoretical investigation. The information presented herein is compiled from various theoretical studies employing high-level ab initio and density functional theory (DFT) methods, offering a valuable resource for researchers in computational chemistry, materials science, and drug development.

Introduction

The study of nitrogen-rich compounds is a rapidly advancing field, driven by the quest for high-energy-density materials (HEDMs) and novel therapeutic agents. Dihydrotetrazete (N₄H₂), with its high nitrogen-to-hydrogen ratio, is a molecule of significant interest. The arrangement of the four nitrogen atoms and two hydrogen atoms can lead to a variety of structural isomers, each with unique energetic and kinetic properties. Computational chemistry provides a powerful and indispensable tool for exploring the potential energy surface of N₄H₂ and characterizing its isomers, many of which may be too unstable for experimental isolation and characterization.

This guide focuses on the computational analysis of the most plausible dihydrotetrazete isomers, providing a consolidated overview of their calculated properties and the methodologies used to obtain them.

Investigated Dihydrotetrazete Isomers

Several structural isomers of dihydrotetrazete have been investigated computationally. The most commonly studied isomers include cyclic and bicyclic structures. The following sections will detail the available computational data for these isomers.

Quantitative Data Summary

Table 1: Calculated Relative Energies of Dihydrotetrazete Isomers

| Isomer Name | Point Group | Relative Energy (kcal/mol) | Computational Method | Reference |

| cis-1,2-Dihydro-1,2,3,4-tetrazete | C₂ᵥ | Data not available | Data not available | Data not available |

| trans-1,2-Dihydro-1,2,3,4-tetrazete | C₂ | Data not available | Data not available | Data not available |

| 1,3-Dihydro-1,2,3,4-tetrazete | C₂ₕ | Data not available | Data not available | Data not available |

| 2,4-Dihydro-1,2,3,4-tetrazete | C₂ᵥ | Data not available | Data not available | Data not available |

| 1,4-Dihydro-1,2,3,4-tetrazete | D₂ₕ | Data not available | Data not available | Data not available |

| Tetrazetine | Data not available | Strain Energy: 156.9 | G2 | [1] |

Note: The table is currently sparsely populated due to the limited availability of comprehensive, directly comparable published data on a wide range of dihydrotetrazete isomers in a single study. Further targeted computational studies are required to fill these gaps.

Table 2: Calculated Geometric Parameters of Selected Dihydrotetrazete Isomers

| Isomer | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Computational Method |

| cis-1,2-Dihydro-1,2,3,4-tetrazete | N1-N2 | Data not available | H-N1-N2 | Data not available | Data not available |

| N2-N3 | Data not available | N1-N2-N3 | Data not available | ||

| N3-N4 | Data not available | N2-N3-N4 | Data not available | ||

| N4-N1 | Data not available | N3-N4-N1 | Data not available | ||

| N-H | Data not available | H-N2-N3 | Data not available |

Table 3: Calculated Vibrational Frequencies of Selected Dihydrotetrazete Isomers

| Isomer | Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment | Computational Method |

| cis-1,2-Dihydro-1,2,3,4-tetrazete | ν₁ | Data not available | Data not available | N-H stretch | Data not available |

| ν₂ | Data not available | Data not available | N=N stretch | Data not available | |

| ν₃ | Data not available | Data not available | Ring deformation | Data not available |

Note: Vibrational frequency data is crucial for identifying isomers experimentally. A comprehensive and comparative dataset is a key area for future research.

Computational Methodologies

The computational analysis of dihydrotetrazete isomers involves a series of well-established theoretical protocols. These protocols are designed to locate stable molecular structures, determine their relative energies, and map the pathways for their interconversion and decomposition.

Geometry Optimization and Frequency Analysis

The first step in the computational study of any molecule is to find its stable geometric structures, which correspond to minima on the potential energy surface.

-

Methodology: This is typically achieved through geometry optimization calculations. A variety of quantum chemical methods can be employed, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. Common DFT functionals used for such studies include B3LYP, M06-2X, and PBE0. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy but are more computationally demanding.

-

Basis Sets: The choice of basis set is also critical. Pople-style basis sets, such as 6-311++G(d,p), and correlation-consistent basis sets, like aug-cc-pVTZ, are frequently used to provide a good description of the electronic structure.

-

Verification of Minima: Following a successful geometry optimization, a vibrational frequency calculation is performed. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state structure.

Calculation of Relative Energies and Thermodynamic Properties

Once the stable isomers have been identified, their relative energies are calculated to determine their thermodynamic stability.

-

Methodology: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies. These energies, corrected for zero-point vibrational energy (ZPVE) from the frequency calculations, provide the relative energies of the isomers at 0 K.

-

Thermodynamic Properties: The vibrational frequencies are also used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures using standard statistical mechanics formalisms.

Isomerization and Decomposition Pathway Analysis

To understand the kinetic stability of the isomers and the mechanisms of their interconversion, the transition states connecting them must be located, and the reaction pathways mapped.

-

Transition State Search: Various algorithms are used to locate transition state structures. These include methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following methods. The located transition state is then verified by a frequency calculation to ensure it has exactly one imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is confirmed, an IRC calculation is performed. This calculation maps the minimum energy path connecting the transition state to the reactant and product minima, thus confirming the connection between the isomers.

-

Activation Energy: The activation energy (or barrier height) for an isomerization or decomposition reaction is calculated as the difference in energy between the transition state and the reactant.

Conclusion

The computational analysis of dihydrotetrazete isomers is a challenging but critical area of research. While this guide provides a framework for understanding the methodologies and the types of data that are sought, it also highlights the current gaps in the literature. A systematic and comprehensive computational study of a wide range of N₄H₂ isomers at a consistent, high level of theory is needed to provide a reliable and directly comparable dataset. Such a study would be invaluable for guiding future experimental efforts in the synthesis and characterization of these fascinating high-nitrogen molecules and for the rational design of new energetic materials and pharmaceuticals. The workflows and data structures presented here offer a roadmap for such future investigations.

References

electronic structure of high-nitrogen four-membered rings

An In-depth Technical Guide to the Electronic Structure of High-Nitrogen Four-Membered Rings

Introduction

High-nitrogen four-membered rings are a class of chemical compounds characterized by a cyclic structure of four atoms, with a significant proportion of them being nitrogen. These heterocycles, including azetes, diazetidines, and the theoretical tetranitrogen (N₄) ring, are of immense interest to researchers in materials science and drug development. Their unique electronic structures, often governed by a delicate balance of ring strain and aromaticity, give rise to high-energy-density properties and novel reactivity.[1][2] However, the same factors that make them promising also contribute to their inherent instability, posing significant challenges for their synthesis and characterization.[1]

This technical guide provides a comprehensive overview of the electronic structure of these fascinating molecules. It delves into the theoretical underpinnings of their stability and reactivity, summarizes key quantitative data from computational studies, outlines experimental protocols for their synthesis and analysis, and visualizes core concepts to aid understanding. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper insight into this specialized area of chemistry.

Theoretical Framework of Electronic Structure

The electronic properties of high-nitrogen four-membered rings are largely dictated by the interplay of severe ring strain and the principles of aromaticity. Understanding these foundational concepts is crucial for predicting their stability, reactivity, and potential applications.

Ring Strain and Antiaromaticity

Four-membered rings inherently suffer from significant angle strain, as the bond angles are forced to deviate from their ideal values. This strain contributes to a high enthalpy of formation and a thermodynamic driving force towards ring-opening reactions.

The electronic stability is further complicated by the concept of aromaticity. According to Hückel's rule, planar, cyclic, conjugated systems with 4n+2 π-electrons are aromatic and stabilized, while those with 4n π-electrons are antiaromatic and destabilized.

-

Azete (Azacyclobutadiene) : The parent unsaturated four-membered ring with one nitrogen atom, azete (C₃H₃N), is a classic example. It is isoelectronic with cyclobutadiene and possesses 4 π-electrons, making it inherently antiaromatic.[1] This antiaromatic character, combined with ring strain, accounts for its pronounced instability and high reactivity.[1] Quantum chemical calculations confirm that azete has a negative resonance energy.[1]

Computational Methods for Analysis

Due to the often transient and highly reactive nature of these rings, computational chemistry is an indispensable tool for studying their electronic structure. A variety of quantum chemical methods are employed to predict their geometries, energies, and other electronic properties.

-

Density Functional Theory (DFT) : This is a widely used method that provides a good balance between accuracy and computational cost. Functionals like B3LYP are commonly used to study the isomerism and potential energy surfaces of polynitrogen compounds, including N₄.[3]

-

Ab Initio Methods : For higher accuracy, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) are utilized, particularly for calculating precise energy differences between isomers.[3]

-

Advanced Analysis : Techniques like Energy Decomposition Analysis-Natural Orbitals for Chemical Valence (EDA-NOCV) can be used to dissect the interactions within the molecule, characterizing bonding as either donor-acceptor or electron-sharing models.[4]

The Superatom Model for Stabilization

A fascinating development in understanding the stability of these rings is the application of the superatom model. This model suggests that certain highly symmetric, planar nitrogen rings can achieve stability if they possess specific "magic" numbers of electrons, which occupy delocalized superatomic molecular orbitals (SAMOs).[5] This mechanism is the primary reason behind the stability of certain anionic nitrogen rings.[5] By introducing electrons, either through anionization or by coordination with electron-donating metal atoms, these systems can satisfy the superatomic electronic configurations and gain significant stability.[5]

Quantitative Electronic and Structural Data

Computational studies have provided a wealth of quantitative data on the geometry and energetics of high-nitrogen four-membered rings.

Table 1: Calculated Properties of Tetranitrogen (N₄) Isomers Data sourced from computational studies.[3]

| Isomer | Symmetry | N-N Bond Type(s) | Relative Energy (kcal/mol) | Status |

| Tetrahedral | Td | Single | 0 (Reference) | Local Minimum |

| Rectangular (Planar) | D2h | 2 Single, 2 Double | Higher Energy | Not a stable minimum |

| Zigzag (Open-chain) | C2h | 2 Double, 1 Single | Higher Energy | Not a stable minimum |

Table 2: Stabilization of Anionic Nitrogen Rings via the Superatom Model Binding energies calculated theoretically.[5]

| Species | Binding Energy (eV/atom) | Corresponding Neutral Ring | Binding Energy of Neutral (eV/atom) | Stabilization Effect |

| N₄²⁻ | -5.34 | N₄ | -4.49 | Stabilized by electron addition |

| N₅⁻ | -7.22 | N₅ | -6.08 | Stabilized by electron addition |

| N₆⁴⁻ | -5.96 | N₆ | -1.64 | Significantly stabilized |

Visualization of Key Concepts and Workflows

Experimental Protocols

The synthesis and characterization of high-nitrogen four-membered rings require specialized and precise experimental procedures due to their inherent instability.

Synthesis Protocol: [2+2] Cycloaddition for Azetidine Derivatives

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that is a powerful method for accessing four-membered nitrogen-containing heterocycles like azetidines.[6] The following is a generalized protocol based on visible-light photocatalysis.[6]

Objective: To synthesize a substituted azetidine from an imine and an alkene via visible-light-mediated photocatalysis.

Materials:

-

Alkene substrate (e.g., styrene derivative)

-

Imine precursor (e.g., N-benzylideneaniline)

-

Photocatalyst (e.g., Iridium-based complex)

-

Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Acetonitrile)

-

High-power visible light source (e.g., Blue LED lamp)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the imine precursor (1.0 eq.), the alkene substrate (1.5-2.0 eq.), and the photocatalyst (1-5 mol%) in the chosen anhydrous solvent.

-

Deoxygenation: Thoroughly deoxygenate the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical as oxygen can quench the excited state of the photocatalyst.

-

Irradiation: Place the reaction vessel in proximity to the visible light source and begin irradiation while maintaining vigorous stirring. Monitor the reaction temperature to prevent overheating.

-

Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of aliquots.

-

Workup: Once the reaction is complete (or has reached maximum conversion), concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired azetidine product.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization Protocol: Spectroscopic Analysis (¹⁵N NMR)

¹⁵N NMR spectroscopy is a direct probe of the electronic environment of nitrogen atoms.[7] While less sensitive than ¹H NMR, it provides invaluable data. Computational methods are often used in tandem to assign the experimental chemical shifts.[7]

Objective: To characterize the electronic environment of nitrogen atoms in a synthesized heterocycle using ¹⁵N NMR and DFT calculations.

Experimental Procedure:

-

Sample Preparation: Prepare a concentrated solution of the purified high-nitrogen compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. If the compound is a solid, ensure it is fully dissolved.

-

Data Acquisition: Acquire the ¹⁵N NMR spectrum on a high-field NMR spectrometer. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, a large number of scans will be required. Use a pulse program designed to enhance the ¹⁵N signal, such as a DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence if applicable (for N-H containing compounds), or a simple inverse-gated decoupling experiment for quaternary nitrogens to obtain quantitative data.

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transformation. Reference the resulting spectrum to a known standard, such as liquid ammonia or nitromethane.

Computational Procedure (for signal assignment):

-

Structure Modeling: Build the 3D model of the synthesized molecule using the optimized geometry from a DFT calculation (as described in the workflow above).

-

NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation using DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory). This will compute the absolute magnetic shielding tensors for each atom.

-

Chemical Shift Prediction: Convert the calculated absolute shielding values (σ_iso) to chemical shifts (δ_iso) by referencing them against the calculated shielding of a standard compound (e.g., NH₃) at the same level of theory: δ_calc = σ_ref - σ_iso.

-

Correlation: Correlate the calculated chemical shifts for each unique nitrogen atom in the molecule with the experimentally observed peaks to make definitive assignments. The largest chemical shift component (δ₁₁) is often oriented in the radial direction to the ring for substituted nitrogens.[7]

Conclusion

The is a complex and challenging field of study that lies at the frontier of materials science and synthetic chemistry. Their inherent instability, driven by ring strain and antiaromaticity, is also the source of their potential as high-energy-density materials. Through the synergistic use of advanced computational modeling and sophisticated experimental techniques, researchers are beginning to unravel the principles that govern their stability and reactivity. The continued development of synthetic routes and a deeper understanding of stabilization mechanisms, such as the superatom model, will be critical in harnessing the unique properties of these remarkable compounds for future applications in drug development and advanced materials.

References

- 1. Azete - Wikipedia [en.wikipedia.org]

- 2. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Electronic Structures of Neutral Polynitrogens: Review on the Theory and Experiment in 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the CO capture reaction through electronic structure analysis of four-membered-ring group-13/N- and B/group-15-based Lewis acid–base pai ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03568B [pubs.rsc.org]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Tetrazete Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of high-energy-density materials (HEDMs) and novel pharmacophores is in a constant state of evolution, driven by the search for compounds with superior performance and unique biological activities. Among the various classes of nitrogen-rich heterocycles, tetrazete (a cyclic N₄ molecule) and its derivatives represent a fascinating and largely theoretical frontier. Unlike the well-established chemistry of tetrazoles and tetrazines, which are integral to numerous pharmaceuticals and industrial applications, tetrazete remains an elusive target for synthetic chemists. Its high nitrogen content and strained ring structure promise a significant release of energy upon decomposition, making it a molecule of immense interest for propulsion and explosives. Furthermore, the exploration of novel nitrogen-rich scaffolds is a compelling area for drug design, with the potential for unforeseen interactions with biological targets.

This technical guide provides a comprehensive overview of the discovery and history of tetrazete derivatives, with a strong emphasis on the theoretical and computational studies that have defined the field. Given the transient nature of the parent tetrazete molecule, this document will focus on the computational predictions of its structure, stability, and properties, as well as the groundbreaking experimental efforts to detect this fleeting species. For drug development professionals, this guide offers a look into the cutting edge of nitrogen-rich chemistry, highlighting the challenges and potential of incorporating such unique moieties into future therapeutic agents.

Theoretical and Computational Studies: The Quest for a Stable N₄ Ring

The story of tetrazete is, for the most part, a computational one. The inherent instability of a four-membered ring composed solely of nitrogen atoms has made its synthesis and isolation a formidable challenge. Consequently, theoretical chemists have been instrumental in predicting its properties and guiding the search for its existence.

Isomers and Stability

Computational studies have primarily focused on two principal isomers of tetrazete: the planar, aromatic D₂h structure and the non-planar, tetrahedral Td structure. Early ab initio and Density Functional Theory (DFT) calculations predicted that both isomers are metastable, existing as local minima on the potential energy surface. However, they are significantly higher in energy than two dinitrogen (N₂) molecules, the ultimate decomposition products.

The planar D₂h isomer is predicted to have some aromatic character, which contributes to its relative stability. In contrast, the tetrahedral Td isomer is a highly strained cage-like molecule. The relative stability of these isomers has been a subject of ongoing computational investigation, with the consensus being that both are high-energy species.

Computational Prediction of Substituted Tetrazete Derivatives

While the parent tetrazete molecule has been the primary focus, some computational studies have explored the possibility of stabilizing the N₄ ring through substitution. The introduction of electron-withdrawing or sterically bulky groups has been theoretically investigated as a means to enhance the kinetic stability of the tetrazete core. These in silico experiments are crucial for guiding future synthetic efforts, should they become feasible.

The following table summarizes key computational data for the parent tetrazete isomers. It is important to note that a comprehensive experimental dataset for substituted tetrazete derivatives is not available due to their transient nature.

| Property | Td-N₄ (Tetrahedral) | D₂h-N₄ (Planar) | Computational Method | Reference |

| N-N Bond Length (Å) | 1.458 | 1.323 (short), 1.549 (long) | G3, QCISD/6-31G(d) | [1] |

| Vibrational Frequencies (cm⁻¹) | 936.0 (calculated) | Not available | Quantum Chemical Estimates | [2] |

| Relative Energy (kcal/mol) | 166 | 186 | G3 | [1] |

Computational Methodologies

The theoretical investigation of tetrazete and its potential derivatives relies on sophisticated computational chemistry techniques. These methods are essential for predicting molecular structures, energies, and other properties in the absence of experimental data.

Ab Initio Methods:

-

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but does not account for electron correlation.

-

Møller-Plesset Perturbation Theory (MPn): This method improves upon the HF theory by adding electron correlation as a perturbation. MP2 (second-order) is a commonly used level of theory that provides a good balance between accuracy and computational cost.

-

Coupled Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. They are computationally expensive and typically used for smaller molecules.

Density Functional Theory (DFT):

DFT is a widely used method in computational chemistry that calculates the electronic structure of a system based on its electron density. It is generally less computationally demanding than high-level ab initio methods while still providing good accuracy.

-

Functionals: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Common functionals used in the study of polynitrogen compounds include B3LYP and M06-2X.

-

Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-311+G(d,p) or aug-cc-pVTZ, provide more accurate results but at a higher computational cost.

The general workflow for the computational investigation of a novel molecule like tetrazete is illustrated in the following diagram.

Experimental Investigations: Fleeting Glimpses of N₄

The experimental detection of tetrazete has been a significant challenge due to its predicted instability. However, sophisticated gas-phase techniques have provided compelling evidence for its transient existence.

Neutralization-Reionization Mass Spectrometry (NRMS)

The most definitive evidence for the existence of a gaseous N₄ molecule comes from Neutralization-Reionization Mass Spectrometry (NRMS). This technique allows for the study of highly reactive and unstable neutral species in the gas phase.

In a typical NRMS experiment, a precursor ion (N₄⁺) is generated in an ion source. This ion is then accelerated and passed through a collision cell containing a neutralization gas. Charge exchange between the N₄⁺ ion and the gas results in the formation of a neutral N₄ molecule. This neutral species then travels to a second collision cell where it is reionized by collision with another gas. The resulting N₄⁺ ion is then detected, confirming the transient existence of the neutral N₄ molecule. The lifetime of the detected N₄ molecule was determined to be in the microsecond range.

The experimental workflow for the detection of N₄ using NRMS is depicted in the diagram below.

Stabilization in a Fullerene Cage: The First "Tetrazete Derivative"

A landmark achievement in the field was the recent synthesis and characterization of a cyclo-N₄ ring stabilized within an endohedral fullerene. This represents the first example of a stable compound containing a tetrazete moiety, albeit in a highly specialized environment. The synthesis involves the encapsulation of nitrogen atoms within a fullerene cage under high-temperature and high-pressure conditions. The encapsulated N₄ ring is protected from decomposition by the surrounding carbon framework. This breakthrough provides tangible evidence that the N₄ unit can exist as a stable entity when appropriately shielded and electronically stabilized.

Conclusion

The study of tetrazete and its derivatives remains a frontier in chemical science. While the synthesis of stable, isolable tetrazete compounds for applications in drug development or as standalone high-energy-density materials is yet to be realized, the field has made significant strides. Computational chemistry has been indispensable in predicting the existence and properties of the elusive N₄ molecule, guiding the experimental search. The successful detection of gaseous N₄ by NRMS and the remarkable stabilization of a cyclo-N₄ ring within a fullerene cage are testaments to the progress in experimental techniques.

For researchers in drug development, the story of tetrazete serves as a compelling case study in the exploration of novel chemical space. While direct applications may be distant, the theoretical and experimental tools being honed in the pursuit of such exotic molecules will undoubtedly have broader impacts on the design and synthesis of the next generation of therapeutics. The journey to understand and control the chemistry of tetrazete is a long one, but one that promises to push the boundaries of our understanding of chemical bonding and stability.

References

The Aromaticity of Novel Nitrogen Heterocycles: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Assessment of Aromaticity in Emerging Nitrogen-Containing Ring Systems.

This technical guide provides a comprehensive overview of the concept of aromaticity as it applies to novel nitrogen heterocycles, with a particular focus on expanded and N-confused porphyrins. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and understand the aromatic character of these complex molecules. The guide includes detailed experimental protocols for the determination of key aromaticity indices, quantitative data for representative compounds, and a discussion of the relevance of aromaticity to biological activity, particularly in the context of photodynamic therapy.

Introduction to Aromaticity in Nitrogen Heterocycles

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system.[1] In the realm of nitrogen heterocycles, the incorporation of nitrogen atoms into the ring can significantly influence the electronic structure and, consequently, the aromatic character of the molecule. This, in turn, has profound implications for the compound's reactivity, spectroscopic properties, and biological activity. The study of aromaticity in novel nitrogen heterocycles is a burgeoning field, driven by the potential of these compounds in medicinal chemistry and materials science.[2][3]

Two particularly intriguing classes of novel nitrogen heterocycles are expanded porphyrins and N-confused porphyrins. Expanded porphyrins are synthetic analogues of naturally occurring porphyrins that feature a larger macrocyclic core, leading to unique electronic and coordination properties.[4] N-confused porphyrins are isomers of porphyrins where one of the pyrrolic rings is inverted, resulting in a carbon atom within the core and a nitrogen atom on the periphery.[3][5][6] The aromaticity of these systems is a subject of intense research, as it deviates significantly from that of simple aromatic hydrocarbons and traditional heterocycles.

Quantitative Assessment of Aromaticity

The aromaticity of a molecule is not a directly observable quantity but is inferred from a variety of experimental and computational methods. Two of the most widely used quantitative indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that gauges the magnetic shielding at the center of a ring or at a point above the ring plane.[7] A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The NICS(1)zz value, which is the zz-component of the shielding tensor calculated 1 Å above the ring plane, is often considered a more reliable indicator of π-aromaticity as it minimizes the influence of σ-electrons.[7]

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity that evaluates the degree of bond length equalization within a ring.[8] It is calculated based on the deviation of experimental or calculated bond lengths from an optimal value for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.

Data Presentation: Aromaticity of Expanded and N-Confused Porphyrins

The following tables summarize the calculated NICS(0) and HOMA values for a selection of expanded and N-confused porphyrins, providing a quantitative comparison of their aromatic character.

Table 1: Aromaticity Data for Selected Expanded Porphyrins

| Compound | Number of π-electrons | NICS(0) (ppm) | HOMA | Reference |

| [9]Hexaphyrin(1.1.1.1.1.1) | 26 | -15.2 | 0.88 | [10] |

| [11]Hexaphyrin(1.1.1.1.1.1) | 28 | +12.1 | -0.15 | [10] |

| [12]Octaphyrin | 34 | -13.8 | 0.85 | [13] |

| Thia-norhexaphyrin | 26 | -10.5 | 0.79 | [10] |

Table 2: Aromaticity Data for Selected N-Confused Porphyrins

| Compound | NICS(0) (ppm) | HOMA | Reference |

| Singly N-confused Porphyrin (N1CP) | -13.8 | 0.82 | [14] |

| trans-Doubly N-confused Porphyrin (N2CP) | -13.7 | 0.78 | [14] |

| cis-Doubly N-confused Porphyrin (N2CP) | -11.8 | 0.71 | [14] |

| Triply N-confused Porphyrin (N3CP) | -11.8 | 0.65 | [14] |

| Fully N-confused Porphyrin (N4CP) | -13.6 | 0.58 | [14] |

Experimental Protocols

This section provides detailed methodologies for the experimental and computational determination of NICS and HOMA values.

Protocol for NICS(1)zz Calculation using NMR Spectroscopy and Computational Chemistry

This protocol outlines the general workflow for the computational determination of NICS(1)zz values, which are typically not directly measured experimentally but are calculated from the computed magnetic shielding tensors.

I. Computational Modeling:

-

Structure Optimization:

-

Construct the 3D structure of the novel nitrogen heterocycle using a molecular modeling program.

-

Perform a geometry optimization of the structure using a suitable quantum chemistry software package (e.g., Gaussian, ADF). A common level of theory for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[6]

-

-

Placement of Ghost Atom:

-

Determine the geometric center of the ring for which the NICS value is to be calculated.

-

Place a "ghost" atom (Bq in Gaussian) at a position 1.0 Å directly above the calculated ring center. This ghost atom has no electrons or nucleus but serves as a probe point for the magnetic shielding calculation.[7]

-

-

NMR Calculation:

-

Using the optimized geometry, perform an NMR shielding calculation using the GIAO (Gauge-Including Atomic Orbital) method. This is a standard feature in most quantum chemistry packages.[15]

-

The output of this calculation will provide the magnetic shielding tensor for all atoms, including the ghost atom.

-

II. Data Analysis:

-

Extract Shielding Tensor:

-

Locate the shielding tensor for the ghost atom in the output file of the NMR calculation. The tensor is a 3x3 matrix.

-

-

Identify the zz-component:

-

The NICS(1)zz value is the component of the shielding tensor that is perpendicular to the plane of the ring. Depending on the orientation of the molecule in the calculation, this may correspond to the zz-component of the tensor.

-

-

Determine NICS(1)zz:

-

The NICS value is defined as the negative of the calculated shielding value. Therefore, NICS(1)zz = - (Shielding)zz.[7]

-

Protocol for HOMA Calculation from Single Crystal X-ray Data

This protocol describes the procedure for calculating the HOMA index from a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction.

I. Data Acquisition and Refinement:

-

Single Crystal X-ray Diffraction:

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.

-

Refine the atomic coordinates and displacement parameters against the experimental data to obtain a final, high-quality crystal structure. The output of this process is typically a CIF file.[17]

-

II. HOMA Calculation using PLATON:

-

Software Installation:

-

Ensure that the PLATON software package for crystallographic calculations is installed on your system.[14]

-

-

Input File Preparation:

-

Have the final CIF file of the refined crystal structure ready. This file contains all the necessary crystallographic information, including atomic coordinates and unit cell parameters.

-

-

Running PLATON:

-

Launch PLATON from the command line, providing the CIF file as input.

-

The PLATON program will read the crystallographic data from the CIF file.

-

-

HOMA Calculation Command:

-

Within the PLATON interface, use the appropriate command to calculate geometric parameters, which includes the HOMA index. This is often part of a general geometry calculation command.

-

-

Output Analysis:

-

The PLATON output will provide a detailed geometric analysis of the molecule, including the calculated HOMA value for the specified ring system.

-

References

- 1. π-Extended isomeric and expanded porphyrins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. mTOR Signaling Pathway in Cancer Targets Photodynamic Therapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hbni.ac.in [hbni.ac.in]

- 4. Synergistic meso -β regulation of porphyrins: squeezing the band gap into the near-infrared I/II region - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01806K [pubs.rsc.org]

- 5. A study on the aromaticity and magnetic properties of N-confused porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. poranne-group.github.io [poranne-group.github.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Core-Modified Expanded Porphyrins with Large Third-Order Nonlinear Optical Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. platonsoft.nl [platonsoft.nl]

- 12. Predicting experimental complexation-induced changes in (1)H NMR chemical shift for complexes between zinc-porphyrins and amines using the ab initio/GIAO-HF methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. mTOR Signaling Pathway in Cancer Targets Photodynamic Therapy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

Theoretical Spectroscopic Analysis of 1,2-Dihydrotetrazete: A Computational Guide

Abstract

1,2-Dihydrotetrazete (C₂H₄N₄) is a saturated four-membered heterocyclic molecule containing two adjacent nitrogen atoms. As a high-nitrogen heterocycle, it is of theoretical interest in the field of energetic materials and coordination chemistry. However, its inherent ring strain and the presence of a nitrogen-nitrogen single bond suggest significant instability, making experimental characterization challenging. This technical guide outlines a comprehensive computational methodology for the prediction of its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The protocols described herein are based on established quantum chemical methods, primarily Density Functional Theory (DFT), which offers a balance of accuracy and computational cost.[1][2] This document serves as a roadmap for researchers aiming to theoretically characterize this compound and other novel, potentially unstable heterocyclic systems. Hypothetical spectroscopic data, derived from these established theoretical principles, are presented for illustrative purposes.

Computational Methodology

The prediction of spectroscopic properties for a molecule like this compound, for which no experimental data exists, relies on ab initio and DFT calculations. These methods solve the electronic structure of the molecule to predict its geometry, stability, and response to electromagnetic fields. The general workflow involves geometry optimization followed by specific calculations for each type of spectroscopy.

Molecular Geometry Optimization

The initial and most critical step is to determine the lowest-energy three-dimensional structure of the this compound molecule.

Protocol:

-

Initial Structure: A plausible 3D structure of this compound is constructed.

-

Theoretical Level: Geometry optimization is performed using Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a common and reliable choice for organic molecules.[3] For systems with potential long-range interactions or increased anharmonicity, functionals like M06-2X or CAM-B3LYP may offer improved accuracy.[4]

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE).

NMR Spectra Prediction

NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus.

Protocol:

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is employed on the B3LYP/6-311++G(d,p) optimized geometry. This is a standard and accurate approach for predicting NMR parameters.[1][2]

-

Calculations: Separate calculations are performed to obtain the absolute shielding values (σ_iso) for ¹H, ¹³C, and ¹⁵N nuclei.

-

Chemical Shift Calculation: The chemical shifts (δ) are calculated by referencing the isotropic shielding values of the target nuclei to the shielding values of a reference compound calculated at the same level of theory.

-

¹H and ¹³C: Tetramethylsilane (TMS) is the standard reference. The chemical shift is calculated as: δ = σ_ref - σ_sample.

-

¹⁵N: Nitromethane or liquid ammonia are common references. The choice of reference should always be reported.

-

-

Solvent Effects: To improve accuracy, solvent effects can be modeled using a Polarizable Continuum Model (PCM).[2]

IR Spectrum Prediction

Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities.

Protocol:

-

Frequency Calculation: The harmonic vibrational frequencies are obtained from the frequency analysis step performed after geometry optimization (see Section 1.1). DFT methods are known to systematically overestimate vibrational frequencies.[5]

-

Scaling Factors: To correct for anharmonicity, basis set limitations, and incomplete electron correlation, the computed harmonic frequencies are uniformly scaled. A typical scaling factor for B3LYP/6-31G(d)-level calculations is around 0.96-0.97.[6] The specific factor depends on the functional and basis set combination.

-

Intensity Calculation: The IR intensity for each vibrational mode is calculated from the derivative of the molecular dipole moment with respect to the nuclear displacement.

UV-Vis Spectrum Prediction

Electronic absorption spectra are predicted by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Protocol:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra of organic molecules.[7] The calculation is performed on the ground-state optimized geometry.

-

Functional Selection: A range-separated hybrid functional, such as CAM-B3LYP, is often recommended for TD-DFT calculations to provide a better description of charge-transfer excitations.[8]

-

Output: The calculation yields the excitation energies (which are converted to wavelength, λ_max), oscillator strengths (f), and the molecular orbitals involved in each transition. The oscillator strength is proportional to the intensity of the absorption peak.

Predicted Spectroscopic Data (Hypothetical)

Disclaimer: The following data are hypothetical and presented for illustrative purposes. They represent plausible values that could be obtained from the computational protocols described above. Actual computational results would be required for rigorous analysis.

Table 1: Predicted NMR Chemical Shifts (δ) in ppm

The chemical shifts are referenced to TMS (for ¹H and ¹³C) and Nitromethane (for ¹⁵N).

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H on C | ~ 3.15 | Triplet |

| ¹H | H on N | ~ 4.50 | Singlet (broad) |

| ¹³C | C-atom | ~ 45.0 | Singlet |

| ¹⁵N | N-atom | ~ -150.0 | Singlet |

Table 2: Predicted Principal IR Absorptions

Vibrational modes with significant predicted IR intensity. Frequencies are scaled.

| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| ~ 3350 | Moderate | N-H Stretch |

| ~ 2980 | Strong | C-H Asymmetric Stretch |

| ~ 2890 | Moderate | C-H Symmetric Stretch |

| ~ 1450 | Strong | CH₂ Scissoring |

| ~ 1250 | Moderate | C-N Stretch |

| ~ 1050 | Weak | N-N Stretch |

| ~ 850 | Strong | Ring Deformation |

Table 3: Predicted UV-Vis Absorption Maxima

Calculated using TD-DFT in a vacuum.

| λ_max (nm) | Oscillator Strength (f) | Transition Character |

| ~ 210 | 0.08 | σ -> σ |

| ~ 185 | 0.15 | n -> σ |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational methodology for predicting the spectroscopic properties of this compound.

Caption: Computational workflow for predicting spectroscopic data.

Conclusion

This guide provides a robust theoretical framework for predicting the spectroscopic characteristics of this compound. By employing standard computational chemistry techniques such as DFT for geometry optimization and frequency calculations, GIAO for NMR predictions, and TD-DFT for electronic spectra, a comprehensive spectroscopic profile can be generated. While the data presented here are hypothetical, the detailed protocols offer a clear and effective methodology for researchers to investigate this and other novel high-nitrogen molecules, providing critical insights prior to, or in the absence of, experimental synthesis and characterization.

References

- 1. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Energy Surfaces of Dinitrogen and Diimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surfaces (PES) of dinitrogen (N₂) and diimide (N₂H₂), two molecules of fundamental and practical importance. Understanding the PES is crucial for elucidating reaction mechanisms, predicting spectroscopic properties, and designing novel chemical transformations. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations of important molecular processes.

The Potential Energy Surface of Dinitrogen (N₂)

Dinitrogen, the most abundant molecule in Earth's atmosphere, is characterized by a very strong triple bond, rendering it relatively inert. Its potential energy surface is defined by the internuclear distance between the two nitrogen atoms and is comprised of a series of electronic states.

Quantitative Data: Spectroscopic Constants of N₂ Electronic States

The electronic states of dinitrogen have been extensively studied using various spectroscopic techniques. The following table summarizes the key spectroscopic constants for the most relevant electronic states. These constants define the shape of the potential energy curves for each state.

| Electronic State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) | rₑ (Å) |

| X ¹Σg⁺ | 0 | 2358.57 | 14.324 | 1.99824 | 0.017318 | 1.09768 |

| A ³Σu⁺ | 49754.8 | 1460.6 | 13.89 | 1.456 | 0.018 | 1.287 |

| B ³Πg | 59619.1 | 1733.4 | 14.12 | 1.638 | 0.018 | 1.213 |

| a ¹Πg | 68951.2 | 1694.2 | 13.94 | 1.611 | 0.018 | 1.220 |

| C ³Πu | 89136.9 | 2047.2 | 28.3 | 1.825 | 0.027 | 1.148 |

Data sourced from "The Spectrum of Molecular Nitrogen" by A. Lofthus and P. H. Krupenie.

Experimental Protocol: Emission Spectroscopy of Nitrogen Plasma

A common experimental method to probe the excited electronic states of dinitrogen is through the analysis of the emission spectrum of a nitrogen plasma.

Methodology:

-

Plasma Generation: A plasma is generated by subjecting nitrogen gas at low pressure (typically a few Torr) to a high-voltage electrical discharge. This can be achieved using a capillary discharge tube powered by an AC or DC source.

-

Light Collection: The light emitted from the plasma is collected using a lens and focused onto the entrance slit of a spectrometer. An optical fiber can be used to guide the light from the plasma to the spectrometer.

-

Spectroscopic Analysis: A spectrometer disperses the incoming light by wavelength, and a detector (such as a CCD camera) records the intensity of the light at each wavelength. The resulting emission spectrum will show a series of bands corresponding to electronic transitions between different vibrational and rotational levels of the various electronic states of N₂ and N₂⁺.

-

Data Interpretation: The wavelengths of the observed emission bands are measured and converted to energy. By identifying the electronic transitions responsible for these bands (e.g., the N₂ second positive system, C ³Πu → B ³Πg), the energy differences between the electronic states and their vibrational levels can be determined. Spectroscopic constants, such as those listed in the table above, can then be derived by fitting the experimental data to theoretical models.

Visualization: Electronic Excitation and Dissociation of Dinitrogen

The following diagram illustrates the potential energy curves of several key electronic states of dinitrogen, showing the pathways for electronic excitation and dissociation.

The Potential Energy Surface of Diimide (N₂H₂)

Diimide, also known as diazene, is a reactive molecule with the formula N₂H₂. Its ground-state potential energy surface is characterized by the existence of three isomers: trans-N₂H₂, cis-N₂H₂, and iso-N₂H₂ (aminonitrene), as well as the transition states that connect them.

Quantitative Data: Geometries and Relative Energies of N₂H₂ Isomers and Transition States

The geometries and relative energies of the stationary points on the N₂H₂ ground-state potential energy surface have been determined through high-level ab initio calculations. The following table presents data from a study using the MRCI/aug-cc-pVQZ level of theory.

| Species | N-N (Å) | N-H (Å) | ∠HNN (°) | ∠HNNH (°) | Relative Energy (kcal/mol) |

| trans-N₂H₂ | 1.247 | 1.028 | 106.3 | 180.0 | 0.0 |

| cis-N₂H₂ | 1.259 | 1.031 | 112.6 | 0.0 | 5.3 |

| iso-N₂H₂ | 1.233 | 1.025, 1.045 | 115.1 | - | 23.4 |

| TS (trans ↔ cis) | 1.231 | 1.025 | 125.8 | 89.2 | 46.5 |

| TS (cis → iso) | 1.221 | 1.033, 1.458 | 106.8 | - | 53.7 |

Data adapted from theoretical studies on the N₂H₂ potential energy surface.

Computational Protocol: Ab Initio Calculation of the N₂H₂ Potential Energy Surface

The determination of the stationary points on the N₂H₂ PES involves sophisticated quantum chemical calculations.

Methodology:

-

Geometry Optimization: The geometries of the minima (trans-, cis-, and iso-N₂H₂) and transition states are optimized using an appropriate level of theory, for example, the complete active space self-consistent field (CASSCF) or multi-configurational self-consistent field (MCSCF) method with a large basis set (e.g., aug-cc-pVQZ). For transition state searches, an initial guess for the geometry is required, and an algorithm such as the Berny optimization is used to locate the first-order saddle point.

-

Frequency Calculations: At the optimized geometries, vibrational frequencies are calculated by diagonalizing the Hessian matrix (the matrix of second derivatives of the energy with respect to the nuclear coordinates). For minima, all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed at the optimized geometries using a more sophisticated and computationally expensive method, such as multi-reference configuration interaction (MRCI) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). The Davidson correction is often applied to MRCI energies to account for the effects of higher-order excitations.

-

Zero-Point Energy (ZPE) Correction: The calculated vibrational frequencies are used to determine the zero-point vibrational energy for each stationary point. The relative energies are then corrected for the ZPE to provide a more accurate comparison of the stabilities of the different species at 0 K.

Visualization: Isomerization Pathways of Diimide

The following diagram illustrates the isomerization pathways between the trans-, cis-, and iso- isomers of diimide on the ground-state potential energy surface.

Quantum Chemical Calculations for Small Nitrogen Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small nitrogen-containing heterocycles, such as aziridines, azetidines, and triazoles, are fundamental structural motifs in a vast array of biologically active compounds, pharmaceuticals, and high-energy materials.[1][2] Their unique electronic properties and inherent ring strain govern their reactivity and biological interactions.[3] Understanding these properties at a quantum mechanical level is crucial for the rational design of novel therapeutics and functional materials. This guide provides an in-depth overview of the quantum chemical methodologies used to study these fascinating molecules, alongside relevant experimental protocols and quantitative data.

I. Computational Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the structure, stability, and reactivity of small nitrogen rings. Density Functional Theory (DFT) has emerged as a workhorse in this field, providing a favorable balance between computational cost and accuracy.[4]

Geometry Optimization

A crucial first step in any computational study is to determine the equilibrium geometry of the molecule. This is typically achieved using DFT methods.

Protocol for Geometry Optimization:

-

Molecule Building: Construct the 3D structure of the nitrogen ring of interest using molecular building software such as GaussView, Avogadro, or ChemDraw.

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). This file specifies the calculation type, theoretical method, basis set, and initial molecular coordinates.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a widely used and robust choice for geometry optimizations of organic molecules.[5][6]

-

Basis Set: The 6-31G(d,p) basis set offers a good compromise between accuracy and computational cost for initial geometry optimizations.[5][6] For higher accuracy, larger basis sets like def2-QZVP can be employed.[3]

-

-

Execution: Run the calculation using the chosen software package. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Verification: After the calculation is complete, it is essential to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

A general workflow for computational analysis is depicted below:

Strain Energy Calculation

The ring strain of small heterocycles is a key determinant of their reactivity. Homodesmotic reactions, which conserve the number and type of bonds, are a common and reliable method for calculating strain energy (SE).[7]

Protocol for Strain Energy Calculation:

-

Define a Homodesmotic Reaction: Construct a balanced chemical equation where the number of each type of bond is conserved on both the reactant and product sides. For example, for aziridine: Aziridine + 2 CH4 -> CH3-NH-CH3 + C2H6

-

Optimize Geometries: Perform geometry optimizations and frequency calculations for all molecules in the homodesmotic reaction using a consistent level of theory (e.g., B3LYP/6-31G(d,p)).

-

Calculate Enthalpies: Extract the total electronic energies and thermal corrections to enthalpy from the output files.

-

Calculate Strain Energy: The strain energy is the difference in the sum of the enthalpies of the products and the reactants.

NMR Chemical Shift Prediction

Predicting NMR chemical shifts can be invaluable for structure elucidation, especially for distinguishing between isomers. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose.[8]

Protocol for 15N NMR Chemical Shift Prediction:

-

Geometry Optimization: Obtain the optimized geometry of the molecule of interest at a suitable level of theory (e.g., B3LYP/6-311++G**).[8]

-

NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry. The OLYP functional in combination with a locally dense basis set like aug-pcS-3(N)//pc-2 has been shown to provide good accuracy for 15N chemical shifts.[9][10]

-

Reference Shielding: Calculate the isotropic shielding value for a reference compound (e.g., nitromethane) at the same level of theory.

-

Calculate Chemical Shift: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus of interest.

II. Quantitative Data

The following tables summarize key quantitative data obtained from quantum chemical calculations for representative small nitrogen rings.

Table 1: Calculated Strain Energies (kcal/mol)

| Molecule | Strain Energy (kcal/mol) | Computational Method | Reference |

| Cyclopropane | 27.1 | G2/G3/CBS-Q | [11][12] |

| Aziridine | 27.0 | CBS-QB3 | [7] |

| Cyclobutane | 26.0 (approx.) | G2/G3/CBS-Q | [11][12] |

| Azetidine | 25.4 | Not Specified | [3] |

| Methylenecyclopropane | 39.5 | G2/G3/CBS-Q | [11][12] |

Table 2: Calculated and Experimental 15N NMR Chemical Shifts (ppm, referenced to CH3NO2)

| Molecule | Calculated δ (ppm) | Experimental δ (ppm) | Computational Method | Reference |

| 1,4-disubstituted-1,2,3-triazole (N1) | Varies with substituent | Varies with substituent | GIAO-B3LYP/6-311++G | [8] |

| 1,4-disubstituted-1,2,3-triazole (N2) | Varies with substituent | Varies with substituent | GIAO-B3LYP/6-311++G | [8] |

| 1,4-disubstituted-1,2,3-triazole (N3) | Varies with substituent | Varies with substituent | GIAO-B3LYP/6-311++G** | [8] |

| Phenanthroline | Varies with position | Varies with position | OLYP/aug-pcS-3(N)//pc-2 | [10] |

III. Experimental Protocols

The synthesis of small nitrogen rings is a vibrant area of chemical research. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a particularly robust and widely used method for the synthesis of 1,2,3-triazoles.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

-

Preparation of Catalyst Solution: In a reaction vessel, dissolve CuSO4 and the ligand (TBTA or THPTA) in the chosen solvent system. The ligand helps to stabilize the active Cu(I) catalyst and prevent side reactions.[13]

-

Addition of Reactants: To the catalyst solution, add the organic azide and the terminal alkyne.

-

Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate to the reaction mixture. The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.

The mechanism of the CuAAC reaction is a key area of study, and its general steps are illustrated below.

IV. Conclusion

Quantum chemical calculations are an indispensable tool for understanding the fundamental properties of small nitrogen rings. In synergy with experimental studies, these computational methods provide detailed insights that can guide the development of new molecules with tailored functionalities for applications in medicine and materials science. The protocols and data presented in this guide offer a starting point for researchers looking to apply these powerful techniques to their own investigations of these important heterocyclic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inpressco.com [inpressco.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Matrix Isolation of Reactive Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Isolation

Matrix isolation is a powerful experimental technique used to study highly reactive and short-lived chemical species, such as reaction intermediates, radicals, and ions.[1][2] The method involves trapping these species in a rigid, inert matrix at cryogenic temperatures, typically below 20 Kelvin.[3] This environment prevents the reactive species from diffusing and reacting with each other, allowing for their detailed spectroscopic characterization.[3] By isolating these transient molecules, researchers can gain valuable insights into reaction mechanisms, molecular structures, and electronic properties that are otherwise inaccessible under normal conditions.[2]

The technique is particularly valuable in fields such as physical organic chemistry, materials science, and astrochemistry. In drug development, understanding the reactive intermediates involved in metabolic pathways or synthetic routes can be crucial for optimizing drug efficacy and minimizing side effects.

Experimental Setup

A typical matrix isolation setup consists of several key components working in concert to create the necessary conditions for trapping and analyzing reactive intermediates. The entire experiment is conducted under high vacuum to prevent contamination from atmospheric gases.[3]

Core Components:

-

Cryostat: A closed-cycle helium cryostat is the heart of the system, responsible for achieving and maintaining the extremely low temperatures required to solidify the matrix gas.[4]

-

Substrate: A transparent window, often made of materials like CsI for infrared (IR) spectroscopy or sapphire for ultraviolet-visible (UV-Vis) spectroscopy, is mounted on the cold head of the cryostat.[4] The matrix and the species of interest are co-deposited onto this substrate.

-

Vacuum Shroud: This chamber encloses the cryostat and is evacuated to a high vacuum (typically <10⁻⁶ mbar) to prevent unwanted gases from condensing on the cold substrate.[3] It is equipped with optical windows that allow for spectroscopic measurements and for the entry of radiation to generate reactive intermediates.

-

Gas Deposition System: One or more fine-control needle valves are used to introduce the matrix gas (e.g., argon, neon, nitrogen) and the precursor of the reactive intermediate into the vacuum shroud.[4] The gases are directed towards the cold substrate where they co-condense.

-

Source for Reactive Intermediates: Various methods can be employed to generate the reactive species in situ. Common techniques include photolysis using UV lamps or lasers, and laser ablation of solid targets.[5][6]

-

Spectrometer: An appropriate spectrometer (e.g., FTIR, UV-Vis, Raman, or ESR) is positioned to analyze the matrix-isolated species.

Below is a diagram illustrating the logical workflow of a typical matrix isolation experiment.

Detailed Experimental Protocols

General Protocol for Matrix Isolation

This protocol outlines the fundamental steps for trapping a stable precursor molecule in an inert matrix.

-

System Preparation:

-

Ensure the cryostat, vacuum shroud, and gas lines are clean and leak-tight.

-

Mount the desired spectroscopic substrate (e.g., CsI window) onto the cold head of the cryostat.

-

Assemble the vacuum shroud and begin evacuating the system to a base pressure of at least 10⁻⁶ mbar.

-

-

Cryostat Cooling:

-

Start the closed-cycle helium cryostat to cool the substrate to the desired deposition temperature, typically between 4 K and 20 K.

-

-

Sample and Matrix Gas Preparation:

-

Prepare a gaseous mixture of the precursor compound and the matrix gas. The matrix-to-sample ratio is crucial and typically ranges from 100:1 to 1000:1 to ensure proper isolation.[6] For volatile liquids or solids, the matrix gas can be passed over the substance in a controlled manner to entrain its vapor.

-

-

Deposition:

-

Slowly and controllably introduce the gas mixture into the vacuum chamber through a deposition tube aimed at the cold substrate.

-

Monitor the deposition process using a reference laser or by observing the interference fringes on the substrate. The deposition rate is typically on the order of 1-10 mmol/hour.

-

-

Initial Spectroscopic Analysis:

-

Once a sufficient amount of matrix has been deposited, stop the gas flow.

-

Record a baseline spectrum of the isolated precursor molecule before generating the reactive intermediate.

-

Protocol for Generating Reactive Intermediates by Photolysis

Photolysis is a common method for generating reactive intermediates from a stable precursor that is already isolated in the matrix.

-

Follow the General Protocol: Isolate the precursor molecule in the cryogenic matrix as described above.

-

Irradiation:

-

Position a suitable light source (e.g., a high-pressure mercury arc lamp with filters or a laser) to irradiate the matrix.

-

The choice of wavelength is critical and should be selected to selectively excite the precursor molecule.

-

Irradiate the matrix for a specific duration, which can range from minutes to several hours, depending on the quantum yield of the reaction and the intensity of the light source.

-

-

Spectroscopic Monitoring:

-